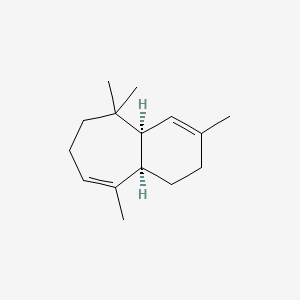

gamma-HIMACHALENE

Description

This compound has been reported in Guatteria hispida, Pterocaulon virgatum, and other organisms with data available.

Structure

2D Structure

Properties

CAS No. |

53111-25-4 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

2,5,9,9-tetramethyl-3,4,4a,7,8,9a-hexahydrobenzo[7]annulene |

InChI |

InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h6,10,13-14H,5,7-9H2,1-4H3 |

InChI Key |

PUWNTRHCKNHSAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2C(CC1)C(=CCCC2(C)C)C |

boiling_point |

267.00 to 268.00 °C. @ 760.00 mm Hg |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of gamma-Himachalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-himachalene (γ-himachalene) is a naturally occurring bicyclic sesquiterpene hydrocarbon.[1] As an isomer of himachalene, it is a significant constituent of the essential oils of various plants, notably conifers such as Cedrus atlantica.[1][2] This document provides a comprehensive overview of the core physicochemical properties of this compound, outlines relevant experimental methodologies for its characterization, and presents visual workflows pertinent to its study.

Physicochemical Data of this compound

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄ | [1][2][3][4][5][6] |

| Molecular Weight | 204.35 g/mol | [1][2][3][4] |

| CAS Number | 53111-25-4 | [2][3][4][7][8] |

| IUPAC Name | 3,5,5,9-tetramethyl-2,4a,5,6,7,9a-hexahydro-1H-benzo[8]annulene | [7] |

| Boiling Point | 267.00 to 268.00 °C at 760.00 mm Hg | [3][4][8] |

| Water Solubility | 0.0085 g/L (ALOGPS prediction) 0.05849 mg/L @ 25 °C (estimated) | [4][7][8] |

| logP (Octanol/Water) | 5.57 (ALOGPS prediction) 4.46 (ChemAxon) 6.478 (estimated) | [4][7][8] |

| Optical Rotation | [α]24/D -9 (c, 0.24 in CHCl3) | [7] |

| Refractivity | 68.52 m³·mol⁻¹ (ChemAxon) | [7] |

| Polarizability | 26.01 ų (ChemAxon) | [7] |

| Flash Point | 220.00 °F (104.44 °C) (TCC) | [8] |

| Vapor Pressure | 0.013000 mmHg @ 25.00 °C (estimated) | [8] |

Experimental Protocols

The characterization of this compound relies on a suite of standard analytical techniques in organic chemistry. Below are outlines of the principal methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification and quantification of volatile compounds like this compound within complex mixtures such as essential oils.[2]

Methodology:

-

Sample Preparation: The essential oil or a solution of the isolated compound in a volatile solvent is prepared.

-

Injection: A small volume of the sample is injected into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their boiling points and affinity for the column's stationary phase. The temperature of the column is typically programmed to increase over time to facilitate the elution of compounds.

-

Ionization: As compounds elute from the column, they enter the mass spectrometer's ion source (commonly using electron ionization, EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection and Identification: A detector records the abundance of each ion. The resulting mass spectrum, which shows the fragmentation pattern of the molecule, is compared against spectral libraries (e.g., NIST) for identification.[3][6] The retention time from the GC also serves as an identifying characteristic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3]

Methodology:

-

Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The sample is placed in a high-field magnet of an NMR spectrometer. ¹H NMR, ¹³C NMR, and various 2D NMR experiments (like COSY, HSQC, HMBC) are performed.

-

¹H NMR: Provides information about the different types of protons and their neighboring protons.

-

¹³C NMR: Shows the different types of carbon atoms in the molecule.[3]

-

DEPT (Distortionless Enhancement by Polarization Transfer): Helps distinguish between CH, CH₂, and CH₃ groups.

-

2D NMR: Experiments like HSQC and HMBC are used to establish connectivity between protons and carbons, confirming the overall structure.[9]

-

-

Spectral Analysis: The chemical shifts, coupling constants, and correlations from these spectra are analyzed to assemble the complete molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths.

Methodology:

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (for oils), as a solution in a suitable solvent, or in the vapor phase.

-

Analysis: The sample is exposed to infrared radiation, and the instrument records the wavelengths at which absorption occurs.

-

Interpretation: The resulting spectrum is a plot of transmittance versus wavenumber. Specific absorption bands indicate the presence of particular bond types (e.g., C-H, C=C).

Visualizations

Biosynthesis of this compound

The biosynthesis of sesquiterpenes like this compound originates from the isoprenoid pathway. The key precursor, farnesyl pyrophosphate (FPP), undergoes a series of enzymatic cyclizations and rearrangements to form the characteristic himachalene skeleton.[2]

Caption: Biosynthetic pathway of this compound from isoprenoid precursors.

Experimental Workflow: Extraction and Analysis

The process of studying this compound from a natural source, such as cedarwood, involves several key stages from raw material to purified compound analysis.

Caption: Workflow for the extraction and analysis of this compound.

References

- 1. CAS 53111-25-4: γ-Himachalene | CymitQuimica [cymitquimica.com]

- 2. Buy (1R,6S)-gamma-himachalene | 53111-25-4 [smolecule.com]

- 3. This compound | C15H24 | CID 577062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. γ-Himachalene [webbook.nist.gov]

- 6. γ-HIMACHALENE [webbook.nist.gov]

- 7. Showing Compound this compound (FDB017399) - FooDB [foodb.ca]

- 8. This compound, 53111-25-4 [thegoodscentscompany.com]

- 9. bg.copernicus.org [bg.copernicus.org]

An In-depth Technical Guide to the Natural Sources and Distribution of γ-Himachalene in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Himachalene, a naturally occurring bicyclic sesquiterpene, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, distribution within plant tissues, and biosynthetic pathways of γ-himachalene. Quantitative data from various studies are summarized, and detailed experimental protocols for its extraction and analysis are presented. Furthermore, this guide explores the regulatory mechanisms governing its production, offering insights for future research and potential applications in drug development.

Introduction

γ-Himachalene (gamma-himachalene) is a sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄. It is an isomer of α- and β-himachalene, all of which are commonly found in the essential oils of various aromatic plants. These compounds are recognized for their characteristic woody and spicy aroma and have been investigated for a range of biological activities. This guide focuses specifically on γ-himachalene, consolidating the available scientific literature on its botanical origins and distribution.

Natural Sources of γ-Himachalene

The primary natural sources of γ-himachalene identified to date belong to the Pinaceae and Apiaceae families.

-

Pinaceae Family: The most significant and well-documented sources of γ-himachalene are species of the genus Cedrus, commonly known as cedars.

-

Apiaceae Family: Certain members of the carrot family have also been reported to produce γ-himachalene, although typically in lower concentrations than in Cedrus species.

-

Pimpinella anisum (Anise): The essential oil of aniseed has been found to contain γ-himachalene as a minor constituent.

-

Distribution of γ-Himachalene in Plant Tissues

The concentration of γ-himachalene can vary significantly between different parts of the same plant. The available data primarily focuses on Cedrus species.

-

Wood: The heartwood of Cedrus atlantica and Cedrus deodara is the primary repository of γ-himachalene.[1][3][5] The essential oil is typically extracted from wood chips.[6]

-

Aerial Parts: Essential oils extracted from the aerial parts (which may include needles and small branches) of Cedrus atlantica also show a significant presence of γ-himachalene.[2]

-

Needles: While the wood is the most concentrated source, the needles of Cedrus deodara also contain himachalenes.[5][7]

-

Roots: There is limited specific data on the γ-himachalene content in the roots of Cedrus deodara, though the root oil is used in traditional medicine.[7]

Fungal infection has been shown to affect the concentration of himachalenes in Cedrus atlantica wood. Specifically, infection by Trametes pini can lead to a decrease in the percentage of himachalenes.[8]

Quantitative Data on γ-Himachalene Content

The following tables summarize the quantitative data on γ-himachalene content in the essential oils of various plant sources as determined by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Table 1: γ-Himachalene Content in Cedrus atlantica

| Plant Part | Percentage of γ-Himachalene in Essential Oil | Reference |

| Wood | 12.15% | [1] |

| Aerial Parts | 12.6% | [2] |

| Wood | up to 11.0% | [3] |

| Wood | 15.54% |

Table 2: γ-Himachalene Content in Cedrus deodara

| Plant Part | Percentage of γ-Himachalene in Essential Oil | Reference |

| Wood Chips | 12.00% | |

| Wood (in total himachalenes) | Not specified individually | [6] |

| Needles | Not specified individually | [5][7] |

Biosynthesis of γ-Himachalene

γ-Himachalene, as a sesquiterpene, is synthesized through the isoprenoid biosynthetic pathway.

5.1. General Sesquiterpene Biosynthesis

The biosynthesis of all sesquiterpenes originates from the precursor farnesyl pyrophosphate (FPP). In plants, FPP is primarily synthesized in the cytosol via the mevalonate (MVA) pathway. The key steps involve the conversion of acetyl-CoA to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are then condensed to form geranyl pyrophosphate (GPP) and subsequently FPP.

5.2. Putative Biosynthesis of γ-Himachalene

The final step in the biosynthesis of γ-himachalene is the cyclization of the linear FPP molecule. This reaction is catalyzed by a specific class of enzymes known as terpene synthases (TPSs), or more specifically, sesquiterpene synthases. While a specific himachalene synthase for γ-himachalene has not yet been characterized in plants, a bacterial multiproduct β-himachalene synthase has been identified in Cryptosporangium arvum.[2][9] This enzyme catalyzes a complex cyclization cascade involving a 1,11-cyclization and a 1,3-hydride shift.[2][9] It is highly probable that a homologous plant enzyme with a similar catalytic mechanism is responsible for the formation of the himachalane skeleton from FPP.

Below is a diagram illustrating the general pathway leading to γ-himachalene.

Regulation of γ-Himachalene Production

The production of sesquiterpenes, including γ-himachalene, is a regulated process influenced by both developmental and environmental factors.

6.1. Transcriptional Regulation

The expression of genes encoding enzymes in the terpene biosynthetic pathway, particularly terpene synthases, is a key regulatory point. Several families of transcription factors are known to regulate terpene biosynthesis, including:

-

MYB

-

WRKY

-

bHLH (basic helix-loop-helix)

-

AP2/ERF (APETALA2/ethylene responsive factor)

These transcription factors can be activated by various signaling molecules and pathways in response to environmental cues.

6.2. Induction by Biotic and Abiotic Stress

The synthesis of secondary metabolites, including terpenes, is often induced as a defense mechanism against biotic and abiotic stresses.[9] While specific studies on the induction of γ-himachalene are limited, it is plausible that its production is enhanced in response to:

-

Pathogen attack (e.g., fungal infections)

-

Insect herbivory

-

Wounding

-

Abiotic stressors such as drought, salinity, and extreme temperatures

The signaling pathways involved in these stress responses often involve plant hormones such as jasmonic acid (JA), salicylic acid (SA), and abscisic acid (ABA).

The following diagram illustrates the potential regulatory relationships.

Experimental Protocols

7.1. Extraction of Essential Oil containing γ-Himachalene

A common method for extracting essential oils from plant material is hydrodistillation.

-

Sample Preparation: Collect the desired plant material (e.g., wood chips, needles). The material should be air-dried and, if necessary, ground to a coarse powder to increase the surface area for extraction.

-

Hydrodistillation:

-

Place the prepared plant material in a round-bottom flask and add distilled water until the material is fully submerged.

-

Connect the flask to a Clevenger-type apparatus.

-

Heat the flask to boiling and maintain a gentle boil for 3-4 hours. The steam and volatile compounds will rise, condense, and be collected in the Clevenger trap.

-

After the extraction is complete, allow the apparatus to cool.

-

Carefully collect the upper essential oil layer from the trap.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

-

7.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for the identification and quantification of volatile compounds like γ-himachalene in essential oils.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness), is typically used for separating sesquiterpenes.

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., n-hexane or dichloromethane) at a concentration of approximately 1% (v/v).

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 μL (split mode, e.g., 1:50 split ratio).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 240°C at a rate of 3°C/min.

-

Hold at 240°C for 10 minutes.

-

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: 40-500 amu.

-

-

Compound Identification:

-

Compare the mass spectrum of the unknown peak with the spectra in a commercial mass spectral library (e.g., NIST, Wiley).

-

Compare the calculated Kovats Retention Index (RI) with published values for γ-himachalene on the same type of column. The RI is calculated by running a series of n-alkanes under the same chromatographic conditions.

-

The following diagram outlines the general experimental workflow.

Conclusion and Future Directions

γ-Himachalene is a significant constituent of the essential oils of Cedrus species, with its biosynthesis following the general pathways established for sesquiterpenes. While the primary sources and analytical methods are well-documented, several areas warrant further investigation. Future research should focus on:

-

Broadening the search for γ-himachalene in other plant families to identify novel and potentially more sustainable sources.

-

Quantifying the distribution of γ-himachalene in a wider range of tissues within known source plants to better understand its physiological role.

-

Identifying and characterizing the specific plant-derived himachalene synthase(s) responsible for its biosynthesis. This would open avenues for metabolic engineering and synthetic biology approaches for its production.

-

Elucidating the specific signaling pathways and transcription factors that regulate γ-himachalene production in response to developmental and environmental cues. This knowledge could be applied to enhance its yield through targeted elicitation strategies.

A deeper understanding of these aspects will be crucial for harnessing the full potential of γ-himachalene in pharmaceutical and other industrial applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical variability of the wood essential oil of Cedrus atlantica Manetti from Corsica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Composition and Larvicidal Activities of the Himalayan Cedar, Cedrus deodara Essential Oil and Its Fractions Against the Diamondback Moth, Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. Simultaneous Hydrodistillation of Healthy Cedrus atlantica Manetti and Infected by Trametes pini and Ungulina officinalis: Effect on Antibacterial Activity Utilizing a Mixture-Design Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

The Biosynthesis of γ-Himachalene in Cedrus atlantica: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedrus atlantica, the Atlas cedar, is a rich natural source of a diverse array of sesquiterpenoids, with γ-himachalene being a prominent constituent of its essential oil. These C15 isoprenoid compounds are of significant interest due to their potential pharmacological activities. This technical guide provides an in-depth overview of the putative biosynthesis pathway of γ-himachalene in Cedrus atlantica. While the specific enzymes from C. atlantica have yet to be fully characterized, this document outlines the likely enzymatic steps based on established principles of terpene biosynthesis and analogous pathways elucidated in other species. Detailed experimental protocols for the identification, cloning, and characterization of the responsible terpene synthases are provided to facilitate further research in this area. Furthermore, quantitative data on the composition of C. atlantica essential oil is summarized to provide context for the relative abundance of γ-himachalene and its isomers.

Introduction

The Atlas cedar (Cedrus atlantica) is an evergreen conifer endemic to the Atlas Mountains of Morocco and Algeria. The essential oil extracted from its wood is a complex mixture of volatile compounds, primarily sesquiterpene hydrocarbons. Among these, the himachalene isomers (α, β, and γ) are often the most abundant. γ-Himachalene, a bicyclic sesquiterpene, contributes to the characteristic aroma of cedarwood oil and is being investigated for various biological activities.

The biosynthesis of all terpenes originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). For sesquiterpenes, three of these C5 units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). The remarkable diversity of sesquiterpene skeletons is then generated by a class of enzymes known as terpene synthases (TPSs), which catalyze the complex cyclization of the linear FPP molecule. This guide focuses on the specific transformation of FPP to γ-himachalene in C. atlantica.

Putative Biosynthesis Pathway of γ-Himachalene

The biosynthesis of γ-himachalene from the central precursor farnesyl pyrophosphate (FPP) is a multi-step enzymatic process catalyzed by a putative γ-himachalene synthase. While this specific enzyme has not been isolated from Cedrus atlantica, its mechanism can be inferred from the well-studied bacterial β-himachalene synthase and general principles of sesquiterpene cyclization.[1]

The proposed pathway involves the following key steps:

-

Initiation: The reaction begins with the ionization of the substrate, FPP, through the removal of the diphosphate group. This generates a farnesyl cation.

-

Isomerization and Cyclization: The initial farnesyl cation can undergo isomerization and a series of intramolecular cyclizations. For himachalene biosynthesis, a 1,6-cyclization is a proposed key step, leading to the formation of a bisabolyl cation intermediate.

-

Rearrangements and Ring Formation: The bisabolyl cation undergoes further rearrangements, including hydride shifts and secondary cyclizations, to form the characteristic bicyclic himachalane skeleton.

-

Deprotonation: The final step involves the deprotonation of a specific carbocation intermediate to yield the stable olefin, γ-himachalene. It is common for a single sesquiterpene synthase to produce multiple products, which explains the natural co-occurrence of α-, β-, and γ-himachalene in the essential oil.[2]

Quantitative Data: Sesquiterpene Composition in Cedrus atlantica

The chemical composition of Cedrus atlantica essential oil can vary depending on factors such as the geographical origin, age of the tree, and distillation method. However, α-, β-, and γ-himachalene are consistently identified as major components. The following table summarizes the relative abundance of these sesquiterpenes from various studies.

| Compound | Study 1 (%) | Study 2 (%) | Study 3 (%) | Study 4 (%) |

| α-Himachalene | 14.43 | 7.4–16.4 | 10.9 | 4.15 |

| β-Himachalene | 28.99 | 23.4–40.4 | 19.3 | 9.89 |

| γ-Himachalene | Not Reported | 5.1–8.6 | 11.0 | 7.62 |

| (E)-α-Atlantone | Not Reported | 5.2–29.5 | Not Reported | 6.78 |

| δ-Cadinene | Not Reported | Not Reported | Not Reported | Not Reported |

| Cedrol | Not Reported | Not Reported | Not Reported | Not Reported |

| Himachalol | Not Reported | Not Reported | 66.2 | 5.26 |

Note: Data compiled from multiple sources. Variations in reported compounds and their percentages are common. Empty cells indicate the compound was not reported as a major constituent in that specific study.

Experimental Protocols for Terpene Synthase Characterization

The following protocols describe a generalized workflow for the identification and functional characterization of a putative γ-himachalene synthase from Cedrus atlantica. These methods are based on established techniques for studying terpene synthases from other coniferous species.[2][3]

Gene Discovery and Cloning

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from C. atlantica tissues known to produce essential oils, such as xylem shavings. A cDNA library is then synthesized using a reverse transcriptase.

-

Homology-Based PCR: Degenerate primers are designed based on conserved amino acid motifs (e.g., DDxxD and NSE/DTE) found in known sesquiterpene synthases. These primers are used in PCR with the C. atlantica cDNA as a template to amplify putative TPS gene fragments.

-

Full-Length Gene Isolation: The full-length gene sequence is obtained using Rapid Amplification of cDNA Ends (RACE) PCR.

-

Cloning into Expression Vector: The full-length open reading frame is amplified with specific primers that add restriction sites and ligated into a bacterial expression vector, such as pET-28a(+), which often includes a polyhistidine (His) tag for purification.

Heterologous Expression and Protein Purification

-

Transformation: The expression vector containing the putative TPS gene is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: A bacterial culture is grown to mid-log phase (OD600 ≈ 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated at a lower temperature (e.g., 16-20°C) overnight to promote proper protein folding.

-

Cell Lysis and Purification: Cells are harvested by centrifugation and lysed (e.g., by sonication). The soluble protein fraction is collected after centrifugation. If a His-tag was incorporated, the recombinant protein is purified using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

Enzyme Assays and Product Identification

-

Enzyme Reaction: The purified recombinant protein is incubated in a reaction buffer containing the substrate, farnesyl pyrophosphate (FPP), and a divalent metal cofactor, typically Mg²⁺. The reaction is overlaid with an organic solvent like hexane to trap the volatile terpene products.

-

Product Extraction: After incubation (e.g., 2-4 hours at 30°C), the reaction is stopped, and the organic layer containing the terpene products is collected.

-

GC-MS Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The retention times and mass spectra of the enzymatic products are compared with those of authentic standards of α-, β-, and γ-himachalene and with mass spectral libraries (e.g., NIST, Wiley) for identification.

Enzyme Kinetics

To determine the kinetic parameters of the enzyme, a series of assays are performed with varying concentrations of the FPP substrate. The initial reaction velocity (V₀) is measured for each substrate concentration. The Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) are then calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Conclusion and Future Directions

The biosynthesis of γ-himachalene in Cedrus atlantica is a fascinating area of natural product chemistry. While the precise enzymatic machinery has not yet been elucidated in this species, the proposed pathway and experimental framework presented here provide a solid foundation for future research. The successful cloning and characterization of a γ-himachalene synthase from C. atlantica would not only confirm the proposed biosynthetic pathway but also provide a valuable biocatalyst for the sustainable production of this and other related sesquiterpenes. Such advancements would be of great interest to the pharmaceutical, fragrance, and biofuel industries. Further research should focus on transcriptomic analysis of C. atlantica to identify candidate TPS genes and proceed with the functional characterization as outlined in this guide.

References

- 1. Mechanistic investigations on multiproduct β-himachalene synthase from Cryptosporangium arvum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sesquiterpene synthases from grand fir (Abies grandis). Comparison of constitutive and wound-induced activities, and cDNA isolation, characterization, and bacterial expression of delta-selinene synthase and gamma-humulene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cDNA isolation, functional expression, and characterization of (+)-alpha-pinene synthase and (-)-alpha-pinene synthase from loblolly pine (Pinus taeda): stereocontrol in pinene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sentinel Molecule: A Technical Guide to γ-Himachalene's Role in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Himachalene, a naturally occurring bicyclic sesquiterpene, is a key component of the chemical defense arsenal in a variety of plants, most notably coniferous trees. This technical guide provides an in-depth exploration of the multifaceted role of γ-himachalene in plant defense mechanisms. It details the biosynthetic pathway of this volatile organic compound, the intricate signaling cascades that regulate its production, and its direct and indirect defensive actions against herbivores and pathogens. This document synthesizes current quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of key pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in plant science and drug development.

Introduction

Plants, being sessile organisms, have evolved a sophisticated and diverse array of chemical defenses to protect themselves from a multitude of biotic threats, including herbivorous insects and pathogenic microorganisms. Among the vast repertoire of plant secondary metabolites, terpenes, and specifically sesquiterpenes, play a pivotal role. γ-Himachalene (C₁₅H₂₄) is a volatile sesquiterpene hydrocarbon that contributes significantly to the oleoresin of various plant species, particularly those in the Pinaceae family.[1][2] Its presence is not merely incidental; it serves as a potent defense compound. This guide delves into the core mechanisms of γ-himachalene's function in plant immunity, providing a technical foundation for further research and potential applications.

Biosynthesis of γ-Himachalene

The biosynthesis of γ-himachalene is an integral part of the broader terpenoid biosynthetic pathway, which is highly conserved across the plant kingdom. The immediate precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP), which is synthesized through the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids.

The final and committing step in γ-himachalene biosynthesis is the cyclization of FPP, a reaction catalyzed by a specific class of enzymes known as sesquiterpene synthases (TPSs). These enzymes are responsible for the remarkable diversity of sesquiterpene skeletons found in nature. The formation of the characteristic himachalane skeleton of γ-himachalene is a complex process involving electrophilic cyclization of the farnesyl cation.

Signaling Pathways Regulating γ-Himachalene Production

The production of γ-himachalene is tightly regulated and often induced in response to biotic stress, such as herbivore feeding or pathogen infection. This induced defense allows plants to conserve resources and mount a robust defense only when necessary. The jasmonic acid (JA) signaling pathway plays a central role in orchestrating this response.

The Jasmonate Signaling Cascade

Herbivore attack or mechanical wounding triggers the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to its receptor, an F-box protein called CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF (Skp1-Cullin-F-box) ubiquitin E3 ligase complex. This binding event leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which can then activate the expression of genes involved in defense, including sesquiterpene synthase genes like γ-himachalene synthase.

Crosstalk with Salicylic Acid Signaling

The salicylic acid (SA) signaling pathway, primarily involved in defense against biotrophic pathogens, often exhibits antagonistic crosstalk with the JA pathway.[1][3] High levels of SA can suppress JA-mediated responses, including the production of some terpenes.[4][5][6] This antagonism allows the plant to fine-tune its defense strategy based on the specific type of attacker. However, the precise molecular mechanisms of this crosstalk in regulating γ-himachalene biosynthesis are still under investigation.

Role in Direct and Indirect Defense

γ-Himachalene contributes to both direct and indirect plant defense strategies.

Direct Defense: Toxicity and Repellency

As a component of oleoresin, γ-himachalene can act as a direct defense against herbivores and pathogens.[7] It has been shown to have insecticidal properties, particularly against bark beetles, which are significant pests of coniferous forests.[8] The compound can act as a repellent, deterring insects from feeding or ovipositing on the plant. Furthermore, γ-himachalene exhibits antimicrobial activity, inhibiting the growth of pathogenic fungi.[9]

Indirect Defense: Attracting Natural Enemies

Volatile organic compounds like γ-himachalene can also function as signaling molecules in indirect defense. When released from a plant upon herbivore attack, these volatiles can be detected by the natural enemies of the herbivores, such as parasitic wasps and predators. These natural enemies are attracted to the volatile plume, leading them to the herbivore-infested plant and resulting in a reduction of the herbivore population.

Quantitative Data on γ-Himachalene

The following tables summarize the available quantitative data on the concentration and biological activity of γ-himachalene and related essential oils. It is important to note that data for the pure compound is limited, and much of the research has been conducted on essential oils where γ-himachalene is a major component.

Table 1: Concentration of γ-Himachalene in Cedrus atlantica Essential Oil

| Plant Part | Extraction Method | γ-Himachalene Concentration (%) | Reference |

| Aerial Part | Hydrodistillation | 15.54 | [10] |

| Aerial Part | Hydrodistillation | 12.6 | [10] |

| Heartwood | Hydrodistillation | 9.10 | [11] |

| Not Specified | Steam Distillation | 9.68 | [12] |

Table 2: Antimicrobial Activity of Essential Oils and Compounds Containing Himachalenes

| Essential Oil/Compound | Microorganism | Assay | Activity (MIC in µg/mL) | Reference |

| Himachalene fraction | Aspergillus sydowii | Not Specified | 23.4 - 187.5 | [9] |

| Himachalene fraction | Aspergillus parasiticus | Not Specified | 23.4 - 187.5 | [9] |

| Himachalene fraction | Aspergillus ochraceous | Not Specified | 23.4 - 187.5 | [9] |

| Cedrus atlantica EO | Botrytis cinerea | Broth Dilution | 1250 (as mL/L) | [10] |

| Lichina pygmaea Volatiles | Candida albicans | Broth Microdilution | 1690 - 13500 | [9] |

Table 3: Insecticidal Activity of Himachalenes and Related Essential Oils

| Compound/Essential Oil | Insect Species | Assay | Activity (LC₅₀) | Reference |

| Himachalenes enriched fraction | Plutella xylostella | Larvicidal | 362 µg/mL | [13] |

| β-Himachalene | Callosobruchus analis | Topical Application | 97.5% mortality at 0.56 µmol/insect | [8] |

Experimental Protocols

Extraction and Quantification of γ-Himachalene from Plant Tissue

This protocol describes the solvent extraction and subsequent quantification of γ-himachalene using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Fresh or frozen plant tissue (e.g., needles, bark)

-

Liquid nitrogen

-

Mortar and pestle

-

n-Hexane (GC grade)

-

Anhydrous sodium sulfate

-

Glass vials with PTFE-lined caps

-

Centrifuge

-

GC-MS system with a non-polar capillary column (e.g., DB-5MS)

Procedure:

-

Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 100 mg of the powdered tissue into a glass vial.

-

Add 1 mL of n-hexane to the vial.

-

Vortex the mixture for 1 minute to ensure thorough extraction.

-

Centrifuge the vial at 3000 x g for 10 minutes to pellet the plant debris.

-

Carefully transfer the supernatant (hexane extract) to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Inject 1 µL of the dried extract into the GC-MS system.

GC-MS Parameters (Example):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 60°C for 2 min, ramp at 5°C/min to 240°C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Mass Scan Range: 40-400 amu

Quantification: Quantification is achieved by creating a calibration curve with authentic standards of γ-himachalene of known concentrations. The peak area of γ-himachalene in the sample chromatogram is then compared to the calibration curve to determine its concentration.

In Vitro Sesquiterpene Synthase Activity Assay

This protocol outlines a method to determine the enzymatic activity of a putative γ-himachalene synthase.

Materials:

-

Purified recombinant sesquiterpene synthase

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Farnesyl pyrophosphate (FPP) substrate

-

n-Hexane

-

Glass vials with PTFE-lined caps

-

GC-MS system

Procedure:

-

Prepare a reaction mixture in a glass vial containing the assay buffer and the purified enzyme.

-

Initiate the reaction by adding FPP to a final concentration of approximately 50 µM.

-

Overlay the reaction mixture with an equal volume of n-hexane to trap the volatile products.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Vortex the vial vigorously to extract the sesquiterpene products into the hexane layer.

-

Centrifuge briefly to separate the phases.

-

Analyze 1 µL of the hexane layer by GC-MS to identify the products by comparing their mass spectra and retention times to authentic standards.

Conclusion and Future Directions

γ-Himachalene is a vital component of the sophisticated defense systems of many plants, particularly conifers. Its biosynthesis is tightly regulated by the jasmonate signaling pathway, and it functions in both direct and indirect defense against a range of biotic threats. While significant progress has been made in understanding its role, several areas warrant further investigation. Future research should focus on:

-

Elucidating the complete signaling cascade: Identifying the specific upstream receptors and downstream signaling components that modulate γ-himachalene synthase gene expression.

-

Determining precise quantitative effects: Establishing specific EC₅₀ and LC₅₀ values for pure γ-himachalene against a wider range of herbivores and pathogens.

-

Investigating synergistic and antagonistic interactions: Exploring how γ-himachalene interacts with other volatile and non-volatile defense compounds to create a more effective defensive blend.

-

Translational applications: Leveraging the knowledge of γ-himachalene's defensive properties for the development of novel, environmentally friendly pesticides and for breeding more pest- and disease-resistant crop and forest species.

A deeper understanding of the intricate mechanisms underlying the defensive role of γ-himachalene will not only enhance our fundamental knowledge of plant-environment interactions but also open new avenues for sustainable agriculture and forestry.

References

- 1. Reciprocal crosstalk between jasmonate and salicylate defence-signalling pathways modulates plant volatile emission and herbivore host-selection behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant, Volatile Compounds; Antimicrobial, Anti-Inflammatory, and Dermatoprotective Properties of Cedrus atlantica (Endl.) Manetti Ex Carriere Essential Oil: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. whitemanlab.org [whitemanlab.org]

- 4. Crosstalk among Jasmonate, Salicylate and Ethylene Signaling Pathways in Plant Disease and Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. CAS 53111-25-4: γ-Himachalene | CymitQuimica [cymitquimica.com]

- 8. Himachalol andβ-himachalene: Insecticidal principles of himalayan cedarwood oil | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. naturesgift.com [naturesgift.com]

- 13. Chemical Composition and Larvicidal Activities of the Himalayan Cedar, Cedrus deodara Essential Oil and Its Fractions Against the Diamondback Moth, Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of γ-Himachalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data available for the sesquiterpene γ-himachalene. The information is compiled from various spectral databases and scientific literature to aid in the identification, characterization, and further research of this natural compound.

Introduction

Spectroscopic Data

The spectroscopic data for γ-himachalene is summarized in the following tables.

Mass Spectrometry (MS)

Mass spectrometry data for γ-himachalene is available from the National Institute of Standards and Technology (NIST) database and PubChem.[1][2] The gas chromatography-mass spectrometry (GC-MS) analysis reveals a molecular ion peak and several characteristic fragment ions.

Table 1: Mass Spectrometry Data for γ-Himachalene

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄ | PubChem |

| Molecular Weight | 204.35 g/mol | PubChem[1] |

| Molecular Ion (M⁺) | m/z 204 | PubChem[1], NIST[2] |

| Top Peak | m/z 119 | PubChem[1] |

| Second Highest Peak | m/z 105 | PubChem[1] |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

A ¹³C NMR spectrum for (+)-γ-himachalene is available in the SpectraBase database.[5] The spectrum was recorded on a Varian CFT-20 instrument in deuterated chloroform (CDCl₃) as the solvent.[1] While a detailed peak list with assignments is not provided in the available resources, the spectrum serves as a reference for the identification of γ-himachalene.

Table 2: ¹³C NMR Spectroscopic Data for γ-Himachalene

| Parameter | Details | Source |

| Instrument | Varian CFT-20 | PubChem[1] |

| Solvent | CDCl₃ | SpectraBase[5] |

| Data Availability | Spectrum available | SpectraBase[5] |

Infrared (IR) Spectroscopy

A vapor phase infrared spectrum of (+)-γ-himachalene is available in the SpectraBase database.[5][6] Specific absorption peak frequencies are not listed in the available documentation, but the spectrum provides a characteristic fingerprint for the compound.

Table 3: Infrared (IR) Spectroscopy Data for γ-Himachalene

| Parameter | Details | Source |

| Technique | Vapor Phase IR | SpectraBase[5][6] |

| Data Availability | Spectrum available | SpectraBase[5][6] |

Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced spectra for γ-himachalene are not explicitly published. However, based on common practices for the analysis of sesquiterpenes, the following general methodologies are likely to have been employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of sesquiterpenes is a standard technique for their identification and quantification in complex mixtures like essential oils.

A representative GC-MS protocol for sesquiterpene analysis would typically involve:

-

Gas Chromatograph (GC): An Agilent 7890A or similar, coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, with an injection volume of approximately 1 µL. The injector temperature would be set to around 250-280°C.

-

Oven Temperature Program: A temperature gradient is typically used, for instance, starting at 50-60°C, holding for a few minutes, then ramping up to a final temperature of 280-300°C.

-

Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode at 70 eV. The mass scan range would typically be from m/z 40 to 400.

-

Data Analysis: The acquired mass spectra are compared with spectral libraries such as the NIST/EPA/NIH Mass Spectral Library for compound identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

A general protocol for acquiring ¹³C NMR spectra of a sesquiterpene like γ-himachalene would include:

-

Sample Preparation: Dissolving a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Spectrometer: A high-field NMR spectrometer, such as a Bruker Avance or Varian instrument, operating at a suitable frequency for ¹³C nuclei (e.g., 100 or 125 MHz).

-

Data Acquisition: Standard pulse programs for one-dimensional ¹³C NMR with proton decoupling are used. Key parameters that would be set include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.

-

Processing: The raw data (Free Induction Decay - FID) is processed by Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

A typical protocol for obtaining a vapor phase IR spectrum involves:

-

Sample Introduction: Injecting a small amount of the volatile compound into a heated gas cell.

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The infrared radiation is passed through the gas cell, and the absorbance is measured over a range of wavenumbers (typically 4000 to 400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like γ-himachalene.

References

- 1. gamma-HIMACHALENE | C15H24 | CID 577062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. γ-HIMACHALENE [webbook.nist.gov]

- 3. (1S,6R)-gamma-himachalene | C15H24 | CID 24798698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 53111-25-4: γ-Himachalene | CymitQuimica [cymitquimica.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

The Discovery and History of Himachalene Sesquiterpenes: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemistry of himachalene sesquiterpenes. It details their isolation from natural sources, principally cedarwood oil, their structural elucidation, and various synthetic and biosynthetic pathways. The guide summarizes key quantitative data, including physicochemical properties and biological activities, in structured tables for comparative analysis. Detailed experimental protocols for isolation, synthesis, and biological evaluation are provided to facilitate replication and further research. Additionally, logical and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the intricate processes involved in the study of these significant natural products. This document serves as a core reference for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Sesquiterpenes, a class of C15 terpenoids, represent a rich source of structurally diverse and biologically active natural products. Among these, the himachalenes, bicyclic sesquiterpenes characterized by a fused six- and seven-membered ring system, have garnered significant attention since their discovery. Primarily isolated from the essential oils of cedar trees (Cedrus spp.), the principal isomers—α-himachalene, β-himachalene, and γ-himachalene—and their derivatives have been the subject of extensive phytochemical and synthetic research.[1][2] Their unique chemical architecture and a wide range of reported biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, make them promising candidates for drug discovery and development.[3] This guide aims to provide a detailed technical account of the journey from the initial discovery of himachalenes to our current understanding of their chemistry and biological potential.

Discovery and History

The story of himachalene sesquiterpenes is rooted in the broader history of terpene chemistry, a field pioneered by luminaries such as Otto Wallach and Leopold Ruzicka who established the foundational principles of terpene structure and the "isoprene rule".[4] The initial discovery of himachalenes can be traced back to the mid-20th century with the investigation of essential oils from Himalayan cedarwood (Cedrus deodara).

In the 1950s, Rao and colleagues isolated two novel bicyclic sesquiterpene hydrocarbons, which they named α- and β-himachalene.[2] Shortly after, Joseph and Dev confirmed their structures, laying the groundwork for future research into this class of compounds.[2] These early studies relied on classical chemical degradation techniques and preliminary spectroscopic methods. The advent of more sophisticated analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, has since enabled the identification of numerous other himachalene derivatives and a deeper understanding of their stereochemistry.

dot

Caption: Historical timeline of key milestones in himachalene research.

Physicochemical and Spectral Data

The himachalene isomers share the same molecular formula (C₁₅H₂₄) and molecular weight (204.35 g/mol ) but differ in the position of their double bonds, leading to distinct physicochemical and spectral properties.

Table 1: Physicochemical Properties of Himachalene Isomers

| Property | α-Himachalene | β-Himachalene | γ-Himachalene | Reference(s) |

| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ | C₁₅H₂₄ | [5][6][7] |

| Molecular Weight | 204.35 g/mol | 204.35 g/mol | 204.35 g/mol | [5][6][7] |

| Boiling Point | 268-269 °C at 760 mmHg (est.) | 275-276 °C at 760 mmHg | 267-268 °C at 760 mmHg | [1][3][8] |

| Vapor Pressure | 0.013 mmHg at 25 °C (est.) | 0.008 mmHg at 25 °C (est.) | 0.013 mmHg at 25 °C (est.) | [1][3][8] |

| logP (o/w) | 6.784 (est.) | 6.338 (est.) | 6.478 (est.) | [1][3][8] |

| CAS Number | 3853-83-6 | 1461-03-6 | 53111-25-4 | [1][3][8] |

Table 2: Key Spectroscopic Data for Himachalene Isomers

| Isomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Mass Spectra (m/z) | Reference(s) |

| α-Himachalene | Signals for methyl groups, olefinic protons | Signals for quaternary carbons, sp² carbons of double bonds | 204 (M+), 189, 161, 133, 119, 105, 91 | [9][10] |

| β-Himachalene | Signals for methyl groups, olefinic proton | Signals for quaternary carbons, sp² carbons of double bonds | 204 (M+), 189, 161, 133, 119, 105, 91 | [11][12] |

| γ-Himachalene | Signals for methyl groups, olefinic protons | Signals for quaternary carbons, sp² carbons of double bonds | 204 (M+), 189, 161, 133, 119, 105, 91 | [13][14] |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. The mass spectral fragmentation pattern is often very similar for the isomers, requiring chromatographic separation for definitive identification.

Experimental Protocols

Isolation of Himachalenes from Cedarwood Oil

The primary natural source of himachalenes is the essential oil of Cedrus species. The isolation protocol typically involves steam distillation of the wood chips followed by fractional distillation and chromatographic purification of the essential oil.

Protocol 4.1.1: Steam Distillation of Cedarwood

-

Preparation of Plant Material: Cedarwood is chipped or shredded to increase the surface area for efficient oil extraction.[15]

-

Apparatus Setup: A steam distillation apparatus is assembled, with the cedarwood material placed in the distillation chamber.[16]

-

Distillation: High-pressure steam is passed through the plant material, causing the volatile essential oils to vaporize.[15]

-

Condensation: The steam and oil vapor mixture is passed through a condenser to cool and liquefy.

-

Separation: The condensed mixture is collected in a separatory funnel. The essential oil, being immiscible with water, forms a separate layer and can be collected.[16]

Protocol 4.1.2: Fractional Distillation and Chromatography

-

Fractional Distillation: The crude essential oil is subjected to fractional distillation under reduced pressure to separate the hydrocarbon fraction (containing himachalenes) from the oxygenated sesquiterpenes.[17][18] The fraction boiling in the appropriate range for sesquiterpene hydrocarbons is collected.

-

Column Chromatography: The himachalene-rich fraction is further purified by column chromatography on silica gel using a non-polar eluent such as hexane.[19] Fractions are collected and analyzed by GC-MS to identify those containing the desired himachalene isomers.

dot

Caption: Experimental workflow for the isolation of himachalenes.

Synthesis of Himachalene Derivatives

Numerous synthetic routes to the himachalene skeleton and its derivatives have been developed. Below is a representative protocol for the synthesis of an acyl-ar-himachalene derivative via Friedel-Crafts acylation.

Protocol 4.2.1: Friedel-Crafts Acylation of ar-Himachalene

-

Reaction Setup: In a round-bottom flask, add acyl chloride (1.56 mmol) and aluminum chloride (AlCl₃, 1.87 mmol) to nitromethane (10 mL).[19]

-

Heating: Heat the mixture to 100 °C.

-

Addition of Substrate: Add ar-himachalene (1 mmol) to the heated mixture.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: After completion, evaporate the solvent. Add a saturated solution of sodium bisulfate (NaHSO₄) to the residue.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (8:2) eluent system to yield the acylated product.[19]

Biological Activity Assays

Protocol 4.3.1: Antimicrobial Activity (Broth Microdilution Method)

-

Preparation of Stock Solutions: Dissolve the test compounds (himachalene derivatives) in dimethyl sulfoxide (DMSO) to prepare stock solutions.

-

Serial Dilutions: Prepare a two-fold serial dilution of the test compounds in sterilized Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in a 96-well microtiter plate.[20]

-

Inoculation: Add a standardized suspension of the microbial culture to each well.

-

Controls: Include a positive control (a standard antibiotic like ampicillin or nystatin) and a negative control (medium with DMSO).[20]

-

Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 24-48 hours for fungi.

-

Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Protocol 4.3.2: Cytotoxicity Assay (MTT or Crystal Violet Assay)

-

Cell Seeding: Seed human cancer cell lines in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the himachalene derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

Cell Viability Staining: Add MTT reagent or crystal violet stain to the wells and incubate.

-

Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1][3]

Biosynthesis of Himachalenes

The biosynthesis of himachalenes follows the general terpenoid pathway, starting from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

dot

Caption: Biosynthetic pathway of himachalene sesquiterpenes.

The key steps are:

-

Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP are sequentially added to DMAPP to form the C15 precursor, farnesyl pyrophosphate (FPP).[21][22]

-

Cyclization: FPP is cyclized by a specific terpene synthase, β-himachalene synthase. This enzymatic reaction proceeds through a series of carbocationic intermediates.

-

Formation of Himachalenes: The final deprotonation and/or rearrangement of the himachalyl cation intermediate leads to the formation of the different himachalene isomers.

Biological Activities

Himachalene sesquiterpenes and their derivatives have been reported to exhibit a range of biological activities.

Table 3: Summary of Reported Biological Activities of Himachalenes and Derivatives

| Activity | Compound/Derivative | Organism/Cell Line | Quantitative Data (MIC/IC₅₀) | Reference(s) |

| Antimicrobial | Himachalene derivatives | Bacillus subtilis | MIC: 375 µg/mL | [6] |

| Himachalene derivatives | Micrococcus luteus | MIC: 625 µg/mL | [6] | |

| Himachalene-rich oil | Gram-positive bacteria | MIC: 0.0625 - 0.25% v/v | [23] | |

| Himachalene-rich oil | Fungi | MIC: 0.5 - 4.0% v/v | [23] | |

| Anti-inflammatory | 2-himachelen-7-ol | Rat monocytes (LPS-induced COX-2) | Dose-dependent inhibition | [3] |

| Cytotoxicity | 2-himachelen-7-ol | SF-268 (brain cancer) | IC₅₀: 8.1 µg/mL | [3] |

| 2-himachelen-7-ol | HT-29 (colon cancer) | IC₅₀: 10.1 µg/mL | [3] | |

| 2-himachelen-7-ol | Caco-2 (colon cancer) | IC₅₀: 9.9 µg/mL | [3] | |

| Various derivatives | A549 (lung cancer) | IC₅₀: 10.67 - 51.5 µM | [24] | |

| Various derivatives | C6 (glioma) | IC₅₀: 4.33 - 49.33 µM | [24] |

Conclusion and Future Perspectives

The himachalene sesquiterpenes, since their initial discovery in cedarwood oil, have proven to be a fascinating and important class of natural products. The journey from their isolation and structural elucidation using classical methods to the application of modern spectroscopic and synthetic techniques has unveiled a rich chemistry and a promising pharmacological profile. The availability of these compounds from a renewable natural resource, coupled with the development of efficient synthetic and biosynthetic production methods, positions them as valuable scaffolds for the development of new therapeutic agents.

Future research should focus on several key areas:

-

Elucidation of Mechanisms of Action: While various biological activities have been reported, the underlying molecular mechanisms often remain unclear. In-depth studies are needed to identify the specific cellular targets and signaling pathways modulated by himachalenes.

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the himachalene scaffold through the synthesis of diverse derivatives and subsequent biological evaluation will be crucial for optimizing their therapeutic potential and identifying lead compounds with improved potency and selectivity.

-

Metabolic Engineering: Advances in synthetic biology could enable the high-yield production of specific himachalene isomers or novel derivatives in microbial hosts, providing a sustainable and scalable source for further development.

-

Clinical Evaluation: Promising lead compounds identified through preclinical studies should be advanced into clinical trials to assess their safety and efficacy in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. chemistry.muohio.edu [chemistry.muohio.edu]

- 3. In Vitro and In Vivo Evaluation of the Anticancer and Anti-inflammatory Activities of 2-Himachelen-7-ol isolated from Cedrus Libani - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (-)-alpha-Himachalene|CAS 3853-83-6|For Research [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. engineering.iastate.edu [engineering.iastate.edu]

- 8. researchgate.net [researchgate.net]

- 9. alpha-Himachalene | C15H24 | CID 520909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Farnesene Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Showing Compound gamma-Himachalene (FDB017399) - FooDB [foodb.ca]

- 13. This compound | C15H24 | CID 577062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. mechotech.in [mechotech.in]

- 16. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 17. chemconnections.org [chemconnections.org]

- 18. Purification [chem.rochester.edu]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis of novel antimicrobial aryl himachalene derivatives from naturally occurring himachalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Reaction mechanism of the farnesyl pyrophosphate C-methyltransferase towards the biosynthesis of pre-sodorifen pyrophosphate by Serratia plymuthica 4Rx13 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Farnesol is utilized for isoprenoid biosynthesis in plant cells via farnesyl pyrophosphate formed by successive monophosphorylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antioxidant, Volatile Compounds; Antimicrobial, Anti-Inflammatory, and Dermatoprotective Properties of Cedrus atlantica (Endl.) Manetti Ex Carriere Essential Oil: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Occurrence and Analysis of γ-Himachalene in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Himachalene, a naturally occurring sesquiterpene hydrocarbon, is a significant component of various essential oils, most notably those derived from cedarwood species.[1][2] This technical guide provides an in-depth overview of the occurrence of γ-himachalene in a range of essential oils, supported by quantitative data. It further details the standard experimental protocols for the extraction, identification, and quantification of this compound, with a focus on hydrodistillation and gas chromatography-mass spectrometry (GC-MS). Additionally, this guide elucidates the biosynthetic pathway of γ-himachalene, offering a comprehensive understanding of its formation in plants. The information is presented to support researchers, scientists, and drug development professionals in their work with this bioactive compound.

Introduction

Gamma-himachalene (γ-himachalene) is a bicyclic sesquiterpene that contributes to the characteristic woody and earthy aroma of several essential oils.[3] As a member of the sesquiterpene family, γ-himachalene is recognized for its potential anti-inflammatory, calming, and antimicrobial properties.[1][2][3] These bioactive properties have led to its investigation for potential therapeutic applications in the pharmaceutical industry, as well as its use in the fragrance and flavor industries.[2] This guide serves as a technical resource, consolidating the current knowledge on the natural sources, analytical methodologies, and biosynthesis of γ-himachalene.

Occurrence of γ-Himachalene in Essential Oils

The concentration of γ-himachalene varies significantly across different plant species and even between different parts of the same plant. The most prominent sources of this sesquiterpene are essential oils derived from the wood of various cedar species, particularly Cedrus atlantica (Atlas cedar) and Cedrus deodara (Himalayan cedar).[1][4][5][6]

Data Presentation: Quantitative Analysis of γ-Himachalene

The following table summarizes the percentage content of γ-himachalene found in various essential oils as reported in scientific literature. This data is crucial for sourcing high-yield plant material for research and development purposes.

| Essential Oil Source | Plant Species | Plant Part | Percentage of γ-Himachalene (%) | Reference |

| Atlas Cedarwood | Cedrus atlantica | Wood | 12.6 - 15.54 | [4][7] |

| Himalayan Cedarwood | Cedrus deodara | Wood | 7.00 - 12.6 | [8][9] |

| Lebanon Cedarwood | Cedrus libani | Wood | 6.90 | [10] |

Note: The percentage of γ-himachalene and other constituents in essential oils can vary based on factors such as geographical location, age of the plant, and distillation process.

While γ-himachalene is a major constituent in Cedrus species, other related himachalene isomers, such as α-himachalene and β-himachalene, are often found in higher concentrations.[8][11][12] For instance, some analyses of Cedrus deodara essential oil have reported β-himachalene content as high as 37.34% and α-himachalene at 13.83%, with γ-himachalene present at 12.00%.[12] In contrast, essential oils from other conifers, such as those from the Abies genus (firs), and from unrelated plants like Nigella sativa (black cumin), do not typically feature γ-himachalene as a significant component.[13][14][15][16][17][18][19]

Experimental Protocols

The accurate quantification and characterization of γ-himachalene in essential oils rely on standardized and validated experimental procedures. The following sections detail the common methodologies for the extraction and analysis of this sesquiterpene.

Extraction of Essential Oils: Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils from plant materials, particularly from wood and other lignified tissues.[6] This technique involves the co-distillation of volatile compounds with steam.

Detailed Methodology:

-

Plant Material Preparation: Wood chips or sawdust from the desired plant source (e.g., Cedrus deodara) are prepared. The material may be coarsely ground to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A Clevenger-type apparatus or a similar steam distillation setup is assembled. This consists of a large round-bottom flask (distilling flask), a condenser, and a collection vessel (separator).

-

Loading the Still: The ground plant material is placed into the distilling flask. Water is added to the flask, often enough to immerse the plant material completely.

-

Distillation: The water in the distilling flask is heated to boiling. The resulting steam passes through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor then travels to the condenser.

-

Condensation and Separation: The condenser, cooled with circulating water, liquefies the vapor mixture. The condensate flows into the separator (e.g., a Florentine flask), where the less dense essential oil naturally separates from the aqueous layer (hydrosol).[3]

-

Oil Collection: The separated essential oil layer is carefully collected. The process is typically continued for several hours (e.g., 3-6 hours) to ensure maximum oil recovery.[14]

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in airtight, dark glass vials, often under refrigeration, to prevent degradation.

Quantification of γ-Himachalene: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile compounds in essential oils due to its high resolution and ability to provide structural information for compound identification.[10]

Detailed Methodology:

-

Sample Preparation: A small, precise volume of the extracted essential oil is diluted in a suitable organic solvent (e.g., methanol, hexane, or dichloromethane) to a concentration appropriate for GC-MS analysis (e.g., 1 µL of oil in 1 mL of solvent).[14]

-

GC-MS System: An Agilent 7890A GC coupled to a 5975C mass selective detector, or a similar system, is typically used.[8]

-

Gas Chromatography Parameters:

-

Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly employed for separating sesquiterpenes.[14]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[8]

-

Injector: The sample (e.g., 1 µL) is injected in split mode (e.g., split ratio 1:25 or 1:50) to prevent column overloading. The injector temperature is typically set to 250 °C.[14]

-

Oven Temperature Program: A temperature gradient is used to separate the components based on their boiling points. A typical program starts at a lower temperature (e.g., 60 °C) and is gradually increased to a higher temperature (e.g., 240-300 °C) at a specific rate (e.g., 3-5 °C/min).[13][14]

-

-

Mass Spectrometry Parameters:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

Mass Range: The mass spectrometer scans a mass-to-charge ratio (m/z) range of approximately 40-500 amu.

-

Ion Source and Transfer Line Temperatures: These are typically maintained at around 230 °C and 280 °C, respectively.

-

-

Compound Identification and Quantification:

-

Identification: γ-Himachalene is identified by comparing its retention time and mass spectrum with those of a known standard or by matching its mass spectrum with entries in a spectral library (e.g., NIST, Wiley). The characteristic fragment ions of γ-himachalene are also used for confirmation.

-

Quantification: The percentage of γ-himachalene in the essential oil is determined by calculating the area of its corresponding peak in the chromatogram relative to the total area of all identified peaks (area normalization method). For more accurate quantification, a calibration curve with a pure standard of γ-himachalene can be used.

-

Biosynthesis of γ-Himachalene

γ-Himachalene, like all sesquiterpenes, is synthesized in plants from the precursor farnesyl pyrophosphate (FPP).[7][15] The biosynthesis of FPP occurs through the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids.

The cyclization of the linear FPP molecule into the characteristic bicyclic himachalene skeleton is catalyzed by a specific class of enzymes known as terpene synthases or cyclases. Specifically, a β-himachalene synthase (HcS) has been identified, which catalyzes the conversion of FPP to β-himachalene.[2][12] It is highly probable that a related, yet distinct, γ-himachalene synthase is responsible for the direct formation of γ-himachalene from FPP, or that an isomerase converts β-himachalene to γ-himachalene.

The specific enzymatic step converting FPP to the himachalene isomers involves a complex series of carbocation rearrangements initiated by the removal of the pyrophosphate group from FPP. The resulting farnesyl cation undergoes cyclization to form the himachalene carbocation, which is then deprotonated to yield the final himachalene isomers, including γ-himachalene.

Conclusion

γ-Himachalene is a noteworthy sesquiterpene with significant presence in the essential oils of Cedrus species. Its potential biological activities make it a compound of interest for further research and development in the pharmaceutical and other industries. The methodologies of hydrodistillation and GC-MS provide robust means for the extraction and quantification of γ-himachalene. A deeper understanding of its biosynthetic pathway, particularly the specific terpene synthases involved, will be crucial for potential biotechnological production of this valuable natural compound. This guide provides a foundational resource for professionals working with γ-himachalene, summarizing key data and protocols to facilitate future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. putzagarwoodfarm.com [putzagarwoodfarm.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 7. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 8. acp.copernicus.org [acp.copernicus.org]

- 9. engineering.iastate.edu [engineering.iastate.edu]

- 10. academics.su.edu.krd [academics.su.edu.krd]

- 11. researchgate.net [researchgate.net]

- 12. Using Terpene Synthase Plasticity in Catalysis: On the Enzymatic Conversion of Synthetic Farnesyl Diphosphate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities [mdpi.com]

- 14. scitepress.org [scitepress.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Gamma-glutamyl cycle in plants: a bridge connecting the environment to the plant cell? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]

- 18. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 19. vriaroma.com [vriaroma.com]

The Solubility and Stability of γ-Himachalene: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of γ-himachalene, a naturally occurring sesquiterpene hydrocarbon. Given the limited availability of direct experimental data for purified γ-himachalene, this document combines established principles of terpene chemistry, data from related compounds, and standardized experimental protocols to offer a robust resource for formulation development, analytical method design, and stability testing.

Core Concepts: Understanding γ-Himachalene

γ-Himachalene (C₁₅H₂₄, Molar Mass: 204.35 g/mol ) is a bicyclic sesquiterpene found predominantly in the essential oils of various plants, most notably Cedarwood (Cedrus atlantica).[1] Its hydrocarbon structure renders it hydrophobic and lipophilic.

Solubility Profile

Direct quantitative solubility data for γ-himachalene in a range of solvents is not extensively documented in publicly available literature. However, based on its non-polar chemical structure, a qualitative and predicted solubility profile can be established. γ-Himachalene is expected to be soluble in non-polar organic solvents and lipids, and poorly soluble in polar solvents, particularly water.

Table 1: Predicted Solubility of γ-Himachalene in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane, Toluene | High | "Like dissolves like" principle; γ-himachalene is a non-polar hydrocarbon. |

| Slightly Polar | Diethyl Ether, Dichloromethane | High | Capable of dissolving non-polar compounds. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | May exhibit some solubility due to London dispersion forces. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | Limited solubility is expected; may be soluble in lower alcohols to some extent. |

| Highly Polar | Water | Very Low / Insoluble | As a hydrocarbon, γ-himachalene is hydrophobic. |

Stability Characteristics

The stability of γ-himachalene is influenced by environmental factors such as oxygen, light, and temperature. As an unsaturated hydrocarbon, it is susceptible to oxidation.

Table 2: Predicted Stability of γ-Himachalene under Various Conditions

| Condition | Potential Degradation Pathway | Expected Stability | Notes |

| Air/Oxygen | Oxidation of double bonds | Low to Moderate | Can lead to the formation of epoxides, aldehydes, and ketones. The presence of antioxidants can improve stability. |

| Light (UV) | Photo-oxidation, Isomerization | Low to Moderate | Light can catalyze oxidation reactions. Storage in amber or opaque containers is recommended. |

| Elevated Temperature | Thermal Degradation, Oxidation | Low to Moderate | Increased temperature accelerates oxidation and can lead to rearrangements. |

| Acidic Conditions | Isomerization, Rearrangement | Low | Acidic environments can catalyze double bond migration and skeletal rearrangements. |